1-(4-Bromothiazol-2-yl)ethanol, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

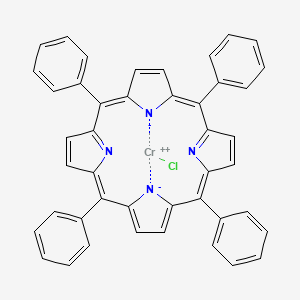

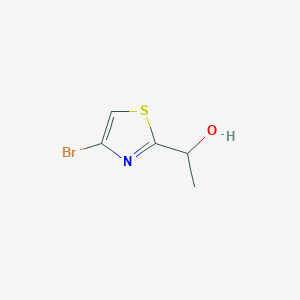

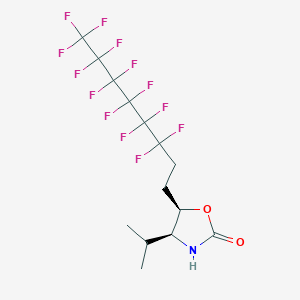

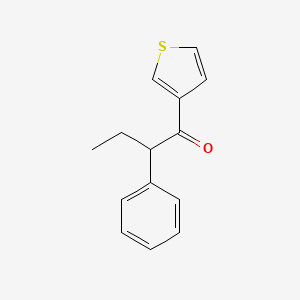

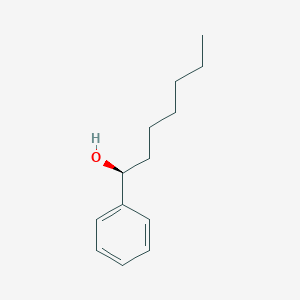

1-(4-Bromothiazol-2-yl)ethanol, with a CAS number of 1370356-21-0, is a fine chemical used in research and industry . It has a molecular formula of C5H6BrNOS and a molecular weight of 208.08 g/mol . The IUPAC name for this compound is 1-(4-bromothiazol-2-yl)ethan-1-ol .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromothiazol-2-yl)ethanol consists of a bromothiazole ring attached to an ethanol group . The Smiles notation for this compound is CC(C1=NC(Br)=CS1)O .Applications De Recherche Scientifique

Suzuki Cross-Coupling Reactions

One of the primary applications of 1-(4-Bromothiazol-2-yl)ethanol is in Suzuki cross-coupling reactions, which are pivotal in creating complex organic molecules. Wang Yao-ling's research indicates that using 2-bromothiazole and ethanol as solvents in the presence of a palladium catalyst and base results in high yields of target products, showcasing the compound's utility in facilitating organic synthesis (Wang Yao-ling, 2009).

Enantioresolution of Phenylethanolic-Azole Derivatives

In medicinal chemistry, the enantioresolution of phenylethanolic-azole derivatives, which are known as potent inhibitors, employs 1-(4-Bromothiazol-2-yl)ethanol. F. Ianni et al. developed HPLC methods for the semipreparative enantioresolution of specific HO-1 inhibitors, highlighting the compound's role in refining medicinal compounds (F. Ianni et al., 2020).

Synthesis of Antibiotic Fragments

Ó. Delgado and colleagues showcased the synthesis of the eastern fragment of the thiazole peptide GE2270 A, a complex antibiotic, utilizing 1-(4-Bromothiazol-2-yl)ethanol. This study exemplifies the compound's significance in synthesizing biologically active molecules and its potential in antibiotic development (Ó. Delgado et al., 2006).

Development of Water-Soluble Nanoparticles

S. Alfei et al. explored the development of water-soluble nanoparticles by encapsulating bioactive pyrazole derivatives, including 1-(4-Bromothiazol-2-yl)ethanol, into dendrimers. This research underscores the compound's utility in enhancing the solubility of bioactive molecules, paving the way for their potential clinical application (S. Alfei et al., 2021).

Synthesis of Metal Complexes

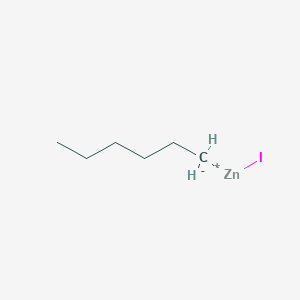

The compound's role extends to the synthesis of metal complexes, as demonstrated by A. Tavman's work on creating zinc(II) complexes with bromo/nitro-phenols. These complexes are studied for their physicochemical properties, indicating the compound's relevance in coordination chemistry (A. Tavman, 2006).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole compounds are known to interact with various biochemical pathways and enzymes, and can stimulate or block receptors in biological systems . The thiazole ring, a key structural component of this compound, is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which allows the ring to undergo electrophilic and nucleophilic substitutions .

Biochemical Pathways

Thiazole compounds are known to interact with various biochemical pathways, potentially activating or stopping these pathways .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole compounds have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of the thiazole ring, a key structural component of this compound, suggest that its action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

Propriétés

IUPAC Name |

1-(4-bromo-1,3-thiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3(8)5-7-4(6)2-9-5/h2-3,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNLIXUAGLRDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)